molecular formula C21H20FNO3 B609145 ML337

ML337

カタログ番号: B609145
分子量: 353.4 g/mol
InChIキー: QBCRLDPMQHPGIM-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ML337 (chemical name: (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone) is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3). It demonstrates non-competitive antagonism against glutamate and LY379268 (a group II mGluR agonist), making it a critical tool for studying mGlu3-specific pathways in preclinical models .

This compound has moderate CNS penetration, with brain-to-plasma (B:P) ratios of 0.92 in mice and 0.3 in rats. To address metabolic instability caused by oxidative dealkylation of the 4-methoxy group, deuterium substitution (OCD₃) was implemented, reducing in vitro and in vivo clearance by >50% without compromising potency .

準備方法

合成経路と反応条件

ML337の合成には、主要な中間体である2-フルオロ-4-ヨードフェニルアセチレンの調製から始まる複数の段階が含まれます。この中間体は、次に4-メトキシフェニルアセチレンとの薗頭反応にかけられて、所望の生成物が得られます。 最終段階では、塩基性条件下で(3R)-3-ヒドロキシ-1-ピペリジニルメタノンを添加して、this compoundが得られます .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチには、実験室規模の合成手順のスケールアップが含まれます。これには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 連続フローリアクターと自動合成プラットフォームを使用することで、生産プロセスの効率とスケーラビリティをさらに高めることができます .

化学反応の分析

反応の種類

ML337は、芳香環上のフルオロ基とメトキシ基の存在により、主に置換反応を起こします。 また、アルキン基の存在により、特に銅触媒アザイド-アルキン環状付加(CuAAC)などのクリックケミストリー反応にも参加することができます .

一般的な試薬と条件

    置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応条件には、通常、ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒の使用と高温が含まれます。

    クリックケミストリー: CuAAC反応には、通常硫酸銅などの銅触媒と、アスコルビン酸ナトリウムなどの還元剤が必要です。 .

主要な生成物

これらの反応から生成される主要な生成物には、this compoundの様々な置換誘導体が含まれ、それらの生物活性と潜在的な治療用途についてさらに研究することができます .

科学研究への応用

科学的研究の応用

Neurological Disorders

ML337 has been investigated for its potential benefits in treating cognitive disorders and neurodegenerative diseases such as Alzheimer's disease. By modulating mGlu3 receptor activity, this compound may help normalize neural circuit dysfunctions associated with these conditions .

Psychiatric Conditions

Research indicates that this compound may play a role in understanding and potentially treating schizophrenia and depression. Its ability to influence glutamatergic signaling pathways is critical in addressing the underlying mechanisms of these psychiatric disorders .

Case Studies

  • Neuropharmacological Studies : Investigations have shown that this compound influences synaptic plasticity, which is essential for learning and memory processes.
  • Animal Models : In vivo studies using rodent models demonstrated that administration of this compound resulted in significant improvements in cognitive function and reductions in anxiety-like behaviors .

Data Table: Summary of Key Findings

Study Focus Findings Reference
NeuropharmacologyModulates synaptic plasticity; affects glutamatergic signaling pathways
Animal ModelsImproved cognitive function; reduced anxiety-like symptoms
Therapeutic PotentialPotential benefits in treating Alzheimer's disease, schizophrenia, and depression

作用機序

ML337は、mGlu3受容体に選択的に結合して負のアロステリックモジュレーターとして作用することで、その効果を発揮します。これは、直交性(活性)部位とは異なる受容体上の部位に結合し、その天然のリガンドであるグルタミン酸に対する受容体の応答を低下させることを意味します。 mGlu3受容体の活性を調節することで、this compoundはシナプス伝達と可塑性に関与する様々なシグナル伝達経路に影響を与えることができ、最終的にニューロンの機能と行動に影響を与えます .

類似化合物の比較

類似化合物

This compoundの独自性

This compoundは、他のmGlu受容体サブタイプ(mGlu1、mGlu2、mGlu4-8)では活性はほとんどなく、mGlu3受容体に対する選択性が高い点でユニークです。 この選択性は、他の受容体サブタイプへのオフターゲット効果なしに、mGlu3受容体の特定の機能を研究するための貴重なツールとなっています .

類似化合物との比較

Comparison with Similar Compounds

Selectivity and Potency

Compound Target(s) mGlu3 IC₅₀ mGlu2 IC₅₀ Selectivity (mGlu3 vs. mGlu2) Key Features
ML337 mGlu3 NAM 593 nM >30 µM >50-fold Deuterium-stabilized 4-methoxy group; CNS penetration in mice .
ML289 mGlu3 NAM 650 nM >10 µM >15-fold First-generation mGlu3 NAM; lacks deuterium, higher metabolic clearance .
MRK-8–29 mGlu2 NAM N/A ~100 nM mGlu2-selective Quinoline-2-carboxamide scaffold; distinct chemotype from this compound .
Decoglurant mGlu2/3 NAM N/A N/A Dual activity Phase II clinical trial for major depressive disorder (MDD) .
VU0650786 mGlu3 NAM ~300 nM >30 µM >100-fold Improved in vivo efficacy in anxiety/depression models .

Key Observations :

  • This compound vs. ML289 : this compound improves upon ML289’s selectivity and metabolic stability via deuterium incorporation, enabling reliable in vivo studies in mice .
  • This compound vs. MRK-8–29 : Unlike this compound’s mGlu3 selectivity, MRK-8–29 targets mGlu2, highlighting divergent therapeutic applications (e.g., mGlu3 for fear extinction vs. mGlu2 for psychosis) .
  • This compound vs. Decoglurant : Decoglurant’s dual mGlu2/3 activity limits mechanistic specificity, whereas this compound isolates mGlu3 effects .

Pharmacokinetic Profiles

Compound Species B:P Ratio Metabolic Stability Key Modifications
This compound Mouse 0.92 Moderate Deuterated 4-methoxy group .
This compound Rat 0.3 Low High protein binding limits utility .
VU0650786 Mouse 1.2 High Optimized lipophilicity .
ML289 Mouse 0.8 Low Rapid oxidative dealkylation .

Key Observations :

  • This compound’s deuterium substitution reduces clearance by >50% compared to ML289, addressing a critical metabolic soft spot .
  • VU0650786 surpasses this compound in CNS penetration (B:P = 1.2) due to structural optimizations enhancing lipophilicity .

Structural and Functional Insights

  • This compound’s Core Structure : The 4-methoxy group on the ethynylphenyl ring is essential for mGlu3 selectivity but introduces metabolic vulnerability. Deuterium replacement (OCD₃) preserves activity while enhancing stability .
  • MRK-8–29: Features a quinoline-2-carboxamide scaffold with a primary carboxamide at C2, divergent from this compound’s piperidinylmethanone core .
  • VU6001192 : Derived from a scaffold-hopping strategy using this compound’s chemotype, this mGlu2 NAM (IC₅₀ = 207 nM) validates cross-receptor applicability of structural motifs .

生物活性

ML337 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), with a reported IC50 value of 593 nM. This compound has garnered attention for its potential therapeutic applications in treating neurological and psychiatric disorders, including schizophrenia and depression. Its selectivity for mGlu3 receptors, with minimal activity at other mGlu receptor subtypes, makes it a valuable tool for research in synaptic transmission and plasticity.

Chemical Structure and Properties

  • Chemical Name : 2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl[(3R)-3-hydroxy-1-piperidinyl]methanone
  • Molecular Formula : C21H20FNO3
  • Purity : ≥98%
  • Mechanism of Action : this compound binds to the mGlu3 receptor in a non-competitive manner, altering its conformation and reducing receptor activity. This interaction is characterized by specific hydrogen bonding and van der Waals contacts within the receptor's structure, particularly involving the second extracellular loop (ECL2) .

Selectivity and Potency

This compound has been shown to selectively modulate mGlu3 receptors without affecting mGlu1, mGlu2, or mGlu4-8 at concentrations up to 30 μM. This selectivity is crucial for studying the specific roles of mGlu3 receptors in various physiological processes .

Therapeutic Potential

Research indicates that this compound may play a role in the treatment of several conditions:

  • Neurological Disorders : Its modulation of mGlu3 receptors suggests potential benefits in cognitive disorders and neurodegenerative diseases such as Alzheimer's disease.
  • Psychiatric Conditions : Studies have highlighted its relevance in understanding and potentially treating schizophrenia and depression by normalizing neural circuit dysfunctions .

Case Studies and Research Findings

A variety of studies have explored the implications of this compound in biological systems:

  • Neuropharmacological Studies : Investigations into the effects of this compound on synaptic plasticity have demonstrated its ability to influence glutamatergic signaling pathways, which are critical in learning and memory processes.
  • Animal Models : In vivo studies using rodent models have shown that administration of this compound leads to significant alterations in behavior indicative of improved cognitive function and reduced anxiety-like symptoms .

Data Table: Summary of Key Findings

Study ReferenceFocus AreaKey Findings
Receptor ModulationIC50 = 593 nM for mGlu3; no activity at other subtypes
Therapeutic ApplicationsPotential benefits in schizophrenia and depression
Molecular MechanismNon-competitive binding alters receptor conformation
Behavioral StudiesImproved cognitive function in animal models

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of ML337, and how is its selectivity validated experimentally?

this compound is a selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 3 (mGlu3), with an IC50 of 593 nM. Selectivity was validated through comparative assays against mGlu2 (IC50 >30 µM) and other mGlu subtypes (e.g., mGlu5) using calcium mobilization and electrophysiological studies in HEK293T cells . Methodologically, cross-reactivity is minimized by employing orthogonal assays (e.g., radioligand binding, functional cAMP assays) and structural optimization guided by iterative parallel synthesis .

Q. What experimental protocols are recommended for validating this compound’s CNS penetration in preclinical models?

CNS penetration is assessed via blood-brain barrier (BBB) permeability studies, measuring brain-to-plasma (B:P) ratios. For this compound, B:P ratios were 0.92 in mice and 0.3 in rats, influenced by species-specific protein binding and efflux transporter activity . Key steps include:

  • Intravenous/oral dosing followed by LC-MS/MS quantification of brain and plasma concentrations.
  • Correction for residual blood contamination in brain homogenates.
  • Comparative analysis across species to address translational gaps .

Q. How should researchers address this compound’s metabolic instability in vitro?

this compound’s metabolic soft spots were identified via hepatocyte stability assays and cytochrome P450 profiling. Deuterium incorporation at vulnerable positions (e.g., benzylic carbon) reduced in vitro and in vivo clearance by >50%, as demonstrated in DMPK studies . Researchers should:

  • Perform metabolite identification (MetID) using high-resolution mass spectrometry.
  • Prioritize deuteration or fluorination to block oxidative metabolism.

Advanced Research Questions

Q. What strategies optimize this compound’s pharmacokinetic (PK) profile for chronic in vivo studies?

Optimization involves:

  • Deuterium substitution : Enhances metabolic stability without altering target engagement .
  • Formulation : Use of solubilizing agents (e.g., Captisol®) to improve oral bioavailability.
  • Dose frequency adjustment : Leverage PK/PD modeling to maintain brain concentrations above IC50 .
  • Species-specific adjustments: Mice tolerate higher doses due to favorable B:P ratios, whereas rats require alternative routes (e.g., intracerebroventricular infusion) .

Q. How can contradictory electrophysiological data from this compound studies be resolved?

Contradictions may arise from receptor co-expression (e.g., mGlu2/3 in cerebellar neurons) or species-dependent protein binding. To resolve:

  • Use selective pharmacological tools (e.g., mGlu3 NAM this compound vs. mGlu2 NAM RO5488601) in combination with genetic knockout models .
  • Validate findings across multiple assay platforms (e.g., slice electrophysiology vs. in vivo fear extinction models) .

Q. What structural-activity relationship (SAR) insights guide the design of this compound analogs with improved potency?

Key SAR findings:

  • The 3-hydroxypiperidine moiety is critical for mGlu3 binding; modifications here reduce potency.
  • Substituents on the ethynylphenyl group (e.g., 4-methoxy) enhance selectivity over mGlu2.
  • Deuterium at the benzylic position improves metabolic stability without affecting target affinity .

Q. How does this compound’s species-specific protein binding impact translational research?

this compound exhibits higher protein binding in rats (limiting free CNS concentrations) compared to mice. Researchers should:

  • Measure unbound fractions in plasma and brain homogenates using equilibrium dialysis.
  • Adjust dosing regimens to maintain pharmacologically active free concentrations .

Q. Methodological Considerations

Q. What controls are essential for ensuring reproducibility in this compound studies?

  • Pharmacological controls : Co-application of orthosteric agonists (e.g., glutamate) to confirm NAM activity .
  • Vehicle controls : Account for DMSO effects in in vitro assays (≤0.1% final concentration).
  • Blinded data analysis : Mitigate bias in behavioral studies (e.g., fear extinction models) .

Q. How should researchers validate this compound’s lack of off-target activity in complex systems?

  • Perform broad-panel selectivity screening (e.g., Eurofins CEREP panel).
  • Use CRISPR/Cas9-mediated mGlu3 knockout cells to isolate receptor-specific effects .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

  • Fit concentration-response curves using nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. normalized response model).
  • Report IC50 values with 95% confidence intervals and Hill slopes to assess cooperativity .

Q. How should conflicting in vivo efficacy data between rodent models be reported?

  • Clearly document species-specific PK/PD differences (e.g., protein binding, B:P ratios).
  • Use meta-analysis frameworks to contextualize findings across studies .

特性

IUPAC Name

[2-fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-[(3R)-3-hydroxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3/c1-26-18-9-6-15(7-10-18)4-5-16-8-11-19(20(22)13-16)21(25)23-12-2-3-17(24)14-23/h6-11,13,17,24H,2-3,12,14H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCRLDPMQHPGIM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCCC(C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。